6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6-Hydroxy-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THIQ-3-COOH) is a novel compound that has recently been studied for its potential applications in scientific research. It is a highly reactive and unstable compound that is used as a reagent in organic synthesis. 6-OH-THIQ-3-COOH has been studied for its potential applications in drug discovery and development, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Utilization in Pharmacology
Enantiomeric forms of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, closely related to the compound of interest, have been synthesized using Candida antarctica lipase B. These forms are useful in creating modulators of nuclear receptors, including liver X receptor (Forró et al., 2016).
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including those with hydroxy and methoxy groups, have been found in the brain of untreated rats, suggesting they may play a physiological role (Nakagawa et al., 1996).
Chemical and Structural Analysis
Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives have been synthesized and analyzed, demonstrating their potential in enantioselective catalysis (Jansa et al., 2007).
Monitoring of optical isomers of amino acids with structures like 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been conducted to understand their conformational properties, which is crucial for pharmaceutical applications (Péter et al., 1995).
Biochemical Properties and Potential Applications
Brominated derivatives of 1,2,3,4-tetrahydroisoquinolines, similar to the subject compound, have been isolated from the red alga Rhodomela confervoides, indicating the compound's potential presence in natural sources (Ma et al., 2007).
Studies on the mimicking of tyrosine's active conformation in opioid peptides by 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid suggest its relevance in designing opioid receptor ligands (Sperlinga et al., 2005).
properties
IUPAC Name |
6-hydroxy-2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h2-4,10,14H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXLPINSLZGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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